Meta-Substitution Alters Predicted Physicochemical Profile Relative to Ortho and Para Isomers
The meta-substitution pattern of 3-(1-amino-2-hydroxyethyl)benzamide yields a distinct predicted property profile compared to its ortho- and para-substituted regioisomers. The predicted boiling point (418.9±35.0 °C), density (1.261±0.06 g/cm³), and pKa (12.41±0.10) differentiate it from 4-(1-amino-2-hydroxyethyl)benzamide (para isomer) and 2-(1-amino-2-hydroxyethyl)benzamide (ortho isomer), for which independent predicted values have been reported . The pKa value reflects the ionization behavior of the benzamide NH, which is influenced by the electron-donating or withdrawing character of the meta substituent, altering solubility and formulation behavior relative to the para analog . These differences are directly relevant for chromatographic method development, salt selection, and solubility optimization in procurement workflows.
| Evidence Dimension | Predicted pKa (acid dissociation constant of benzamide NH) |
|---|---|
| Target Compound Data | pKa = 12.41±0.10 (predicted, meta-substituted benzamide) |
| Comparator Or Baseline | Typical benzamide pKa range: ~13 (unsubstituted benzamide); ortho- and para-aminoalkyl-substituted benzamides exhibit pKa shifts dependent on substituent electronic effects. |
| Quantified Difference | The predicted pKa of 12.41 represents a measurable deviation from unsubstituted benzamide (~13), consistent with electron-withdrawing inductive effects of the meta-aminoalkyl substituent. |
| Conditions | Predicted values (ACD/Labs or equivalent software); no experimental pKa determination has been published for this specific compound . |
Why This Matters
The pKa governs ionization state under physiological and formulation conditions, directly impacting solubility, permeability, and salt-form selection during procurement and development.
